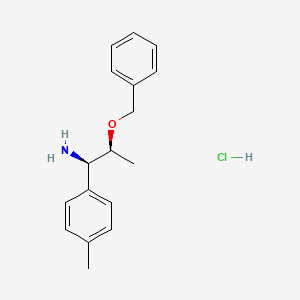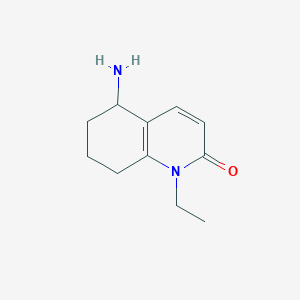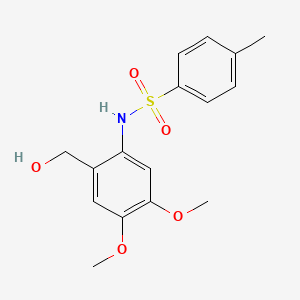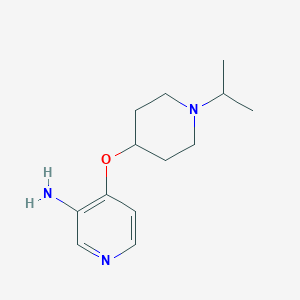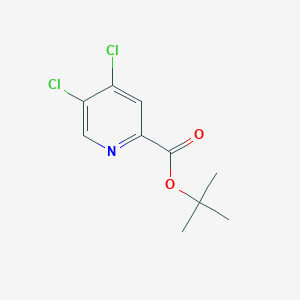![molecular formula C16H19NOS B13000556 N-([1,1'-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B13000556.png)
N-([1,1'-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide is an organic compound characterized by the presence of a biphenyl group attached to a sulfinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide typically involves the reaction of [1,1’-biphenyl]-4-amine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl group may interact with hydrophobic regions of proteins or cell membranes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various organic syntheses.
Sulfinamides: A class of compounds containing the sulfinamide functional group, known for their diverse chemical reactivity.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide is unique due to the combination of the biphenyl and sulfinamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H19NOS |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
2-methyl-N-(4-phenylphenyl)propane-2-sulfinamide |
InChI |
InChI=1S/C16H19NOS/c1-16(2,3)19(18)17-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,17H,1-3H3 |
InChI-Schlüssel |
ROXBWWOGTMOXHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine](/img/structure/B13000475.png)
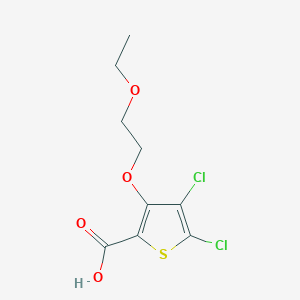

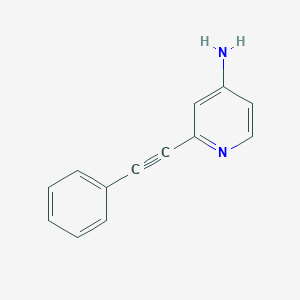
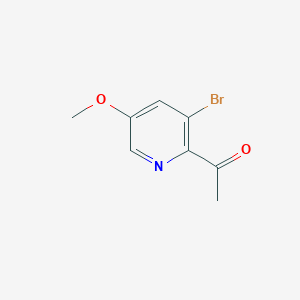
![3-Isobutyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13000506.png)
![3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate](/img/structure/B13000507.png)

